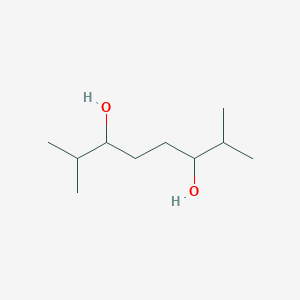
2,7-Dimethyloctane-3,6-diol
Vue d'ensemble
Description
2,7-Dimethyloctane-3,6-diol (CAS Number: 129705-30-2) is a chemical compound with the linear formula C10H22O2 . It falls under the category of diols and is characterized by its two hydroxyl groups attached to adjacent carbon atoms in an eight-carbon alkane chain. The compound exists as a solid and is typically stored in dark places under an inert atmosphere at temperatures between 2°C and 8°C .
Synthesis Analysis
The synthesis of 2,7-Dimethyloctane-3,6-diol involves the preparation of its four stereoisomers. These stereoisomers play a crucial role as components of the copulation release pheromone emitted by the cowpea weevil (Callosobruchus maculatus). Researchers have synthesized these isomers and determined their stereoisomeric purities using high-performance liquid chromatography (HPLC) .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds related to 2,7-Dimethyloctane-3,6-diol. For instance, a study focused on the synthesis and X-Ray characterization of 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, analyzing its electronic properties and molecular electrostatic potential map to identify reactive sites (International Journal of Innovative Technology and Exploring Engineering, 2020).
Biotransformation
In the field of biotransformation, research has explored the conversion of myrcene to dihydrolinalool and 2,6-dimethyloctane by Pseudomonas aeruginosa. This study highlights the potential of microbial methods in transforming organic compounds (Chemistry Central Journal, 2011).
Dehydration and Elimination Processes
Research dating back to 1960 investigated the stepwise dehydration of 3,7-dimethyloctane-l,7-diol on a phosphate catalyst, providing insights into the elimination processes of alcohol groups from similar molecular structures (Russian Chemical Bulletin, 1960).
Combustion and Pyrolysis Studies
A significant area of application is in the combustion and pyrolysis of 2,7-dimethyloctane. Studies have measured ignition delay times and analyzed the combustion behavior under various conditions, providing valuable data for understanding the combustion properties of high molecular weight iso-paraffinic molecules (Combustion and Flame, 2015).
Microbial Growth on Hydrocarbons
Research has also been done on the biodegradability of hydrocarbons, including 2,7-dimethyloctane. This study examined the effects of branching on the biodegradability of hydrocarbons by various microbial strains, contributing to our understanding of microbial interactions with hydrocarbons (Applied and Environmental Microbiology, 1979).
Propriétés
IUPAC Name |
2,7-dimethyloctane-3,6-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEGQVRKIRPFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyloctane-3,6-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B3258873.png)
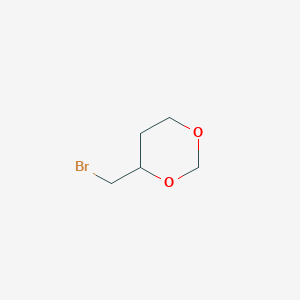

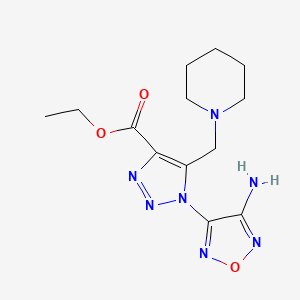
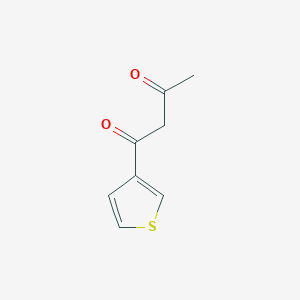
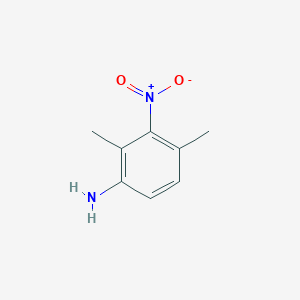




![Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3258962.png)

